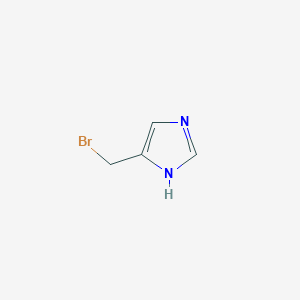
1-乙基-1-(对甲苯基)肼
描述
1-Ethyl-1-(4-methylphenyl)hydrazine (EMPH) is an organic compound belonging to the family of hydrazines, which are nitrogen-containing compounds with a general formula of R2N–NH2. EMPH is a colorless liquid with a boiling point of 183 °C and a melting point of -45 °C. It is used in a wide range of scientific research applications, such as in the synthesis of organic compounds, in the production of pharmaceuticals, and in the study of biochemical and physiological effects.
科学研究应用
抗利什曼原虫活性
包括“1-乙基-1-(对甲苯基)肼”的肼偶联吡唑衍生物已显示出有效的抗利什曼原虫活性 . 例如,化合物 13 是一种肼偶联吡唑衍生物,表现出优异的抗前鞭毛体活性,其活性比标准药物米替福辛和两性霉素 B 脱氧胆酸盐高 174 倍和 2.6 倍 .
抗疟活性
这些化合物也已显示出显着的抗疟作用。 目标化合物 14 和 15 对伯氏疟原虫的抑制效果分别为 70.2% 和 90.4% .
分子对接研究
对与三甲氧苄胺复合的 Lm-PTR1 进行的分子对接研究证明了化合物 13 更好的抗利什曼原虫活性 . 这表明“1-乙基-1-(对甲苯基)肼”可用于分子对接研究,以了解药物与其靶标的相互作用。
生物活性芳香族化合物的合成
“1-乙基-1-(对甲苯基)肼”可潜在地用于合成含有吲哚核的各种生物活性芳香族化合物 . 这些化合物已显示出临床和生物学应用,并以高亲和力与多种受体结合,这有助于开发新的有用衍生物 .
蛋白质组学研究
“1-乙基-1-(对甲苯基)肼”也用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是它们的结构和功能。 该化合物可潜在地用于研究蛋白质的结构、功能和相互作用。
药理学研究
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors .
Biochemical Pathways
The biochemical pathways affected by 1-Ethyl-1-(p-tolyl)hydrazine are currently unknown . More research is needed to elucidate these pathways and their downstream effects.
生化分析
Biochemical Properties
1-Ethyl-1-(4-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with aldehydes and ketones to form stable hydrazones, which are often used in biochemical assays and as intermediates in organic synthesis . The interaction involves the nucleophilic attack of the nitrogen atom in 1-Ethyl-1-(4-methylphenyl)hydrazine on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone linkage . Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent binding.
Cellular Effects
1-Ethyl-1-(4-methylphenyl)hydrazine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 1-Ethyl-1-(4-methylphenyl)hydrazine can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-1-(4-methylphenyl)hydrazine involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . For example, it may inhibit the activity of enzymes involved in oxidative phosphorylation by binding to their active sites, thereby disrupting the electron transport chain and ATP production . Additionally, 1-Ethyl-1-(4-methylphenyl)hydrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-1-(4-methylphenyl)hydrazine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Ethyl-1-(4-methylphenyl)hydrazine has been observed to cause cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations in experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 1-Ethyl-1-(4-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include oxidative stress, cellular damage, and organ dysfunction . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
1-Ethyl-1-(4-methylphenyl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biological systems .
Transport and Distribution
The transport and distribution of 1-Ethyl-1-(4-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it may accumulate and exert its effects . The localization and accumulation of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its biological activity and toxicity, making it an important factor in its overall pharmacological profile .
Subcellular Localization
1-Ethyl-1-(4-methylphenyl)hydrazine exhibits specific subcellular localization, which can affect its activity and function . This compound may be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes . Post-translational modifications and targeting signals may play a role in directing 1-Ethyl-1-(4-methylphenyl)hydrazine to its subcellular destinations, thereby influencing its biochemical and cellular effects .
属性
IUPAC Name |
1-ethyl-1-(4-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFARRRGGHHADCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00523446 | |
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61715-72-8 | |
| Record name | 1-Ethyl-1-(4-methylphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00523446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-1-(p-tolyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Amino-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1282323.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)




